molecular formula C18H19N3OS B2651903 N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide CAS No. 327072-87-7

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

Katalognummer B2651903
CAS-Nummer: 327072-87-7
Molekulargewicht: 325.43
InChI-Schlüssel: DREAIVKRFXPKRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide”, involves several steps. The process includes the preparation of benzimidazole analogues and their assessment for activation of human glucokinase . The derivatives synthesized have shown to increase the catalytic action of glucokinase .


Molecular Structure Analysis

The molecular structure of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” has been characterized by various spectroscopic techniques such as 1H NMR, IR, elemental and X-ray analysis . The compound crystallizes in a triclinic crystal system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” include its spectroscopic characteristics, which have been determined by 1H NMR, IR, elemental and X-ray analysis . Further details about its physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonists

  • A study on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted its metabolism and disposition in humans. It is developed for insomnia treatment and demonstrates how benzamide derivatives are investigated for their potential in treating sleep disorders. The study found the compound and its metabolites are primarily excreted via feces, with metabolism occurring via oxidation of the benzofuran ring. This indicates the metabolic pathways and elimination processes of similar compounds, which can be crucial for drug development processes (Renzulli et al., 2011).

Antipsychotic Applications

  • Amisulpride , a substituted benzamide, has been extensively studied for its efficacy in treating schizophrenia, demonstrating the role of benzamide derivatives in psychiatric medication. It shows high selectivity for dopamine D2 and D3 receptors, offering a therapeutic approach for both the negative and positive symptoms of schizophrenia. The detailed study reveals amisulpride's effectiveness and tolerability, comparing it with placebo and other antipsychotics, highlighting its specific action mechanism and potential side effects (Lôo et al., 1997; Wetzel et al., 1998; Möller et al., 1997).

Parasitic Infections Treatment

  • Research on benzimidazoles like mebendazole and their efficacy against intestinal nematode infections provides insight into how these compounds are applied in treating parasitic infections. This study underscores the importance of benzimidazoles in chemotherapy-based control programs and the need for monitoring their efficacy to prevent resistance development (Albonico et al., 2003).

Zukünftige Richtungen

The future directions for the study of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” could include further exploration of its biological activities, particularly its potential as an allosteric activator of human glucokinase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential therapeutic applications.

Eigenschaften

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREAIVKRFXPKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.